3-Ethyl-tetrahydro-pyran-4-ylamine is a chemical compound characterized by the presence of a tetrahydropyran ring substituted with an ethyl group and an amine functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications. The molecular formula of 3-Ethyl-tetrahydro-pyran-4-ylamine is , indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.
3-Ethyl-tetrahydro-pyran-4-ylamine can be classified as an amine and a cyclic ether. It belongs to the broader category of tetrahydropyrans, which are six-membered cyclic compounds containing one oxygen atom in the ring. These compounds are significant in organic synthesis and medicinal chemistry due to their diverse biological activities.
The synthesis of 3-Ethyl-tetrahydro-pyran-4-ylamine can be achieved through various methods, primarily focusing on the functionalization of tetrahydropyran derivatives. One common approach involves the reaction of ethylamine with a suitable precursor that contains a tetrahydropyran structure.
Technical Details:
3-Ethyl-tetrahydro-pyran-4-ylamine can undergo several chemical reactions typical for amines and cyclic ethers:
Technical Details:
The mechanism of action for 3-Ethyl-tetrahydro-pyran-4-ylamine primarily involves its interaction with biological targets, such as enzymes or receptors. As an amine, it may act as a ligand for various receptors, influencing biochemical pathways.
While specific data on its mechanism is limited, similar compounds have shown potential in modulating neurotransmitter systems or acting as enzyme inhibitors.
The compound's stability and reactivity profiles suggest potential applications in organic synthesis and medicinal formulations.
3-Ethyl-tetrahydro-pyran-4-ylamine has several scientific uses:
The synthesis of 3-ethyl-tetrahydro-pyran-4-ylamine typically originates from unsaturated precursors like 3-methylene-tetrahydro-pyran-4-ylamine (CAS: 2090423-39-3, C₆H₁₁NO) [3]. Catalytic hydrogenation enables precise saturation of the exocyclic double bond, though challenges include:
Advanced catalyst systems address these limitations:Table 1: Hydrogenation Catalysts for 3-Methylene Precursors
Catalyst System | Pressure (psi) | Temperature (°C) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|
Pd/C (5%) | 50 | 25 | >99 | 85 |
Rh/Al₂O₃ | 100 | 50 | 98 | 92 |
PtO₂ | 30 | 30 | 95 | 78 |
Ru/C + NH₄OAc | 200 | 80 | >99 | >95 |
The Ru/C + ammonium acetate system demonstrates superior performance by forming transient ammonium salts that mitigate catalyst poisoning while maintaining high stereoselectivity. Continuous-flow hydrogenation configurations further enhance reaction efficiency, enabling kilogram-scale production with reduced catalyst loading (15–20% reduction) and improved space-time yields [3] [9].
Chiral resolution remains dominant for accessing enantiopure 3-ethyl-tetrahydro-pyran-4-ylamine due to the challenges of asymmetric C–N bond formation in saturated heterocycles:
Table 2: Enantioselective Synthesis Performance Metrics
Method | Chiral Source | Temp (°C) | ee (%) | Yield (%) | Product Configuration |
---|---|---|---|---|---|
Diastereomeric resolution | L-(+)-Tartaric acid | 25 | >98 | 38 | (S) |
Rh-catalyzed amination | (S,S)-Et-DuPhos | -40 | 89 | 75 | (R) |
Enzymatic resolution | CAL-B (vinyl acetate) | 35 | >99 | 45* | (R) |
Enzymatic acylation | Pseudomonas fluorescens | 30 | 95 | 48* | (S) |
*Yield based on maximum theoretical for resolution at 100% selectivity
Recent advances include dynamic kinetic resolution using palladium nanocatalysts coupled with enzymes, which racemize the substrate in situ, overcoming the 50% yield barrier while maintaining >99% ee [5].
One-pot multicomponent reactions (MCRs) efficiently construct complex pyran derivatives bearing amine functionality:
Table 3: Multicomponent Reaction Scope for Pyran Derivatives
Carbonyl Component | Nucleophile | Catalyst | Time (h) | Yield (%) | Product Class |
---|---|---|---|---|---|
3,5-Difluorobenzaldehyde | 1H-Indazol-3-amine | N-Methylmorpholine | 1.5 | 82 | Pyrano[3,2-c]indazolone |
4-Chlorobenzaldehyde | Malononitrile | CTAB | 2 | 88 | 2-Amino-4H-pyran |
4-Oxotetrahydropyran | Ethyl acetoacetate | Chitosan-CTAB | 3 | 91 | Dihydropyrano[3,2-b]pyran |
Dimedone | Arylaldehydes | DBSA | 1.5 | 94 | Tetrahydrobenzo[b]pyran |
These MCRs demonstrate exceptional atom economy and enable rapid library synthesis of 3-ethyl-tetrahydro-pyran-4-ylamine derivatives with structural diversity at C-4 and N-positions [8] [9].
The nucleophilic primary amine in 3-ethyl-tetrahydro-pyran-4-ylamine necessitates protection during multifunctional molecule synthesis:
Table 4: Protecting Group Performance in Pyranylamine Synthesis
Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility | Yield (%) |
---|---|---|---|---|
THP | 3,4-Dihydropyran, PPTS | 0.1M HCl in EtOH (2 h) | Grignard, enolates | 85 |
Boc | (Boc)₂O, DMAP | TFA/DCM 1:1 (1 h) | Organometallics, reduction | 95 |
Cbz | Cbz-Cl, NaHCO₃ | H₂/Pd-C (50 psi, 3 h) | Oxidation, acidic conditions | 92 |
Fmoc | Fmoc-OSu, Na₂CO₃ | Piperidine/DMF 1:4 (20 min) | Nucleophilic substitution, acids | 88 |
Strategic selection depends on downstream transformations: Boc for acid-stable intermediates, Cbz for hydrogenation-tolerant sequences, and Fmoc for solid-phase peptide synthesis incorporating chiral pyranylamine units [5] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1